Sodium anthranilate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Aminobenzoates - ortho-Aminobenzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

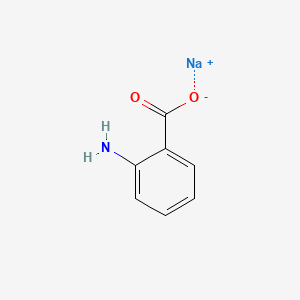

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2.Na/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,8H2,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCKKSLZDSNNSTL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

118-92-3 (Parent) | |

| Record name | Sodium anthranilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40203694 | |

| Record name | Sodium anthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552-37-4 | |

| Record name | Sodium anthranilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium anthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium anthranilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.192 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM ANTHRANILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR786CV010 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Sodium Anthranilate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium anthranilate (CAS No: 552-37-4), the sodium salt of anthranilic acid, is an aromatic compound with applications across various scientific disciplines. It serves as a versatile building block in organic synthesis, finding use in the production of dyes, fragrances, and pharmaceuticals.[1] In the pharmaceutical and biochemical fields, it is recognized as a precursor in the biosynthesis of tryptophan, an essential amino acid.[2] Its utility also extends to its use as a flavouring agent in the food industry and as an antibacterial agent in some drug formulations.[1][3] This document provides a comprehensive overview of the core physicochemical properties of this compound, supported by detailed experimental protocols for their determination.

Chemical Identity and Structure

This compound is formed by the deprotonation of the carboxylic acid group of anthranilic acid (2-aminobenzoic acid).

-

IUPAC Name: Sodium 2-aminobenzoate[4]

-

Synonyms: Anthranilic acid sodium salt, Sodium o-aminobenzoate[5][6][7]

-

Molecular Structure: The structure consists of a benzene (B151609) ring substituted with an amino group (-NH₂) and a carboxylate group (-COO⁻Na⁺) at ortho positions.

The synthesis of this compound is a straightforward acid-base neutralization reaction.

Caption: Synthesis of this compound via Neutralization.

Physicochemical Properties

The key physicochemical data for this compound are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference |

| CAS Number | 552-37-4 | [5][7][8] |

| Molecular Weight | 159.12 g/mol | [2][3][4][8] |

| Appearance | White to light yellow or very dark grey crystalline powder/solid.[1][2][3] | [1][2][3] |

| Melting Point | ~250 °C (decomposes)[3]; <250 °C[5] | [3][5][9] |

| Density | ~1.25 g/cm³[3]; 1.315 g/cm³ | [3][5] |

| Vapor Pressure | 0.000234 mmHg at 25°C | [5] |

| Stability | Hygroscopic; sensitive to prolonged exposure to air and light.[3] | [3][9] |

Table 2: Solubility Profile

| Solvent | Solubility | Reference |

| Water | Soluble | [1][3] |

| Alcohol (Methanol) | Slightly Soluble | [3][5][9] |

| DMSO | Slightly Soluble | [3][5][9] |

| Ether | Slightly Soluble | [3] |

Table 3: Acidity and Spectroscopic Data

| Property | Value | Notes | Reference |

| pKa (of parent acid) | pKa₁ = 2.05 - 2.17 (carboxyl) | Data for anthranilic acid, the parent compound. The carboxyl group is acidic, while the protonated amino group is also acidic. | [10][11][12] |

| pKa₂ = 4.85 - 4.95 (amino) | [10][11] | ||

| UV-Vis Spectrum | See Section 4.3 | The benzene chromophore exhibits three primary absorption bands (π → π* transitions) at approximately 184, 204, and 256 nm. Substituents cause bathochromic (red) shifts. | [12][13] |

| ¹H NMR Spectrum | Data available | SpectraBase entry for anthranilic acid, sodium salt. | [4][14] |

| ¹³C NMR Spectrum | Data available | SpectraBase entry for anthranilic acid, sodium salt. | [4] |

| IR Spectrum | Data available | SpectraBase provides an FTIR spectrum for anthranilic acid, sodium salt. | [15] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are provided below.

Melting Point Determination (Capillary Method)

This protocol describes the use of a standard Mel-Temp or similar capillary melting point apparatus.[8]

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs. For pure crystalline compounds, this range is typically narrow (0.5-1.0°C).[8]

Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is a fine, dry powder. If necessary, gently crush any large crystals.

-

Obtain a capillary melting point tube (sealed at one end).

-

Jab the open end of the tube into the sample powder to collect a small amount.

-

Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the solid into the sealed end.[1]

-

The packed sample height should be 2-3 mm for an accurate reading.[1]

-

-

Apparatus Setup:

-

Insert the packed capillary tube into a sample slot in the melting point apparatus.

-

Ensure the thermometer or temperature probe is correctly positioned.

-

-

Measurement:

-

Rapid Determination (Optional): If the approximate melting point is unknown, heat the sample at a fast rate (e.g., 10-20°C/minute) to find a rough melting range.[8] Allow the apparatus to cool before the next step.

-

Accurate Determination: With a fresh sample, heat rapidly to about 20°C below the approximate melting point found.

-

Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[8]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (T₁).

-

Record the temperature at which the entire sample has melted into a clear liquid (T₂).

-

-

Reporting: The melting point is reported as the range T₁ - T₂.

Caption: Experimental Workflow for Melting Point Determination.

Solubility Determination (Qualitative)

Objective: To determine the solubility of this compound in various solvents.

Methodology:

-

Preparation: Place approximately 25 mg of this compound into a small, clean test tube.

-

Solvent Addition: Add 0.75 mL of the desired solvent (e.g., water, methanol, DMSO) to the test tube in small portions.

-

Mixing: After each addition, shake the test tube vigorously for at least 30 seconds to facilitate dissolution.

-

Observation: Observe the mixture.

-

Soluble: The solid dissolves completely, forming a clear, homogeneous solution.

-

Slightly/Partially Soluble: A significant portion of the solid dissolves, but some undissolved solid remains.

-

Insoluble: The solid does not appear to dissolve.

-

-

Reporting: Record the outcome for each solvent tested. For quantitative analysis, a saturated solution would be prepared at a constant temperature, and the concentration of the supernatant would be determined analytically (e.g., by UV-Vis spectroscopy or gravimetric analysis after solvent evaporation).

UV-Visible Spectroscopy

Objective: To obtain the UV-Visible absorption spectrum of this compound and determine its maximum absorbance wavelength(s) (λₘₐₓ).

Methodology:

-

Solvent Selection: Choose a UV-transparent solvent in which this compound is soluble (e.g., water or ethanol). The solvent should not absorb in the same region as the analyte.

-

Sample Preparation:

-

Prepare a stock solution of known concentration by accurately weighing a small amount of this compound and dissolving it in a precise volume of the chosen solvent.

-

Prepare a dilute solution (typically in the 10⁻⁴ to 10⁻⁵ M range) from the stock solution suitable for measurement. Absorbance values should ideally fall between 0.1 and 1.0.

-

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up.

-

Set the desired wavelength range for scanning (e.g., 200-400 nm for aromatic compounds).

-

-

Measurement:

-

Fill a quartz cuvette with the solvent to be used as the blank/reference. Place it in the spectrophotometer and record a baseline spectrum.

-

Rinse the cuvette with the sample solution, then fill it with the sample solution.

-

Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ) from the resulting spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl) if the concentration and path length are known.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.

Methodology:

-

Solvent Selection: Choose a deuterated solvent in which the sample is soluble. Deuterium oxide (D₂O) or DMSO-d₆ are suitable choices for this compound.

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.[2][6]

-

For ¹³C NMR, a more concentrated solution is required (50-100 mg) due to the lower natural abundance and sensitivity of the ¹³C nucleus.[2]

-

Ensure the sample is fully dissolved. Vigorous shaking or vortexing may be required.

-

-

Filtration:

-

To remove any particulate matter that could degrade spectral quality, filter the solution directly into a clean, dry 5 mm NMR tube.[6] This can be done by passing the solution through a small plug of glass wool packed into a Pasteur pipette.[6]

-

The final solution height in the NMR tube should be approximately 4-5 cm.

-

-

Acquisition:

-

Cap the NMR tube and wipe the outside clean.

-

Insert the sample into the NMR spectrometer.

-

Acquire the spectrum according to the instrument's standard operating procedures, including tuning, locking, and shimming.

-

Biological Context: Role in Tryptophan Biosynthesis

Anthranilate, the conjugate base of anthranilic acid, is a key intermediate in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids in plants, bacteria, and fungi. Humans lack this pathway and must obtain tryptophan, an essential amino acid, from their diet. The diagram below illustrates a simplified view of anthranilate's position as a precursor to tryptophan.

Caption: Simplified Tryptophan Biosynthesis Pathway.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. Determination of Melting Point [wiredchemist.com]

- 4. cdn.juniata.edu [cdn.juniata.edu]

- 5. scribd.com [scribd.com]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

- 7. research.reading.ac.uk [research.reading.ac.uk]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. scribd.com [scribd.com]

- 11. saltise.ca [saltise.ca]

- 12. staff.hnue.edu.vn [staff.hnue.edu.vn]

- 13. Vis-UV spectra of aromatic compounds [quimicaorganica.org]

- 14. repository.up.ac.za [repository.up.ac.za]

- 15. pubs.acs.org [pubs.acs.org]

Sodium Anthranilate (CAS 552-37-4): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core properties of sodium anthranilate (CAS 552-37-4), the sodium salt of the aromatic amino acid, anthranilic acid. This document consolidates critical physicochemical data, spectroscopic information, biological activities, and relevant experimental protocols to support research and development endeavors.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] It is the sodium salt of anthranilic acid and is soluble in water.[1][2] Key quantitative physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 552-37-4 | [3] |

| Molecular Formula | C₇H₆NNaO₂ | [2] |

| Molecular Weight | 159.12 g/mol | [2] |

| Melting Point | >250 °C (decomposes) | [2] |

| Boiling Point | 311.9 °C at 760 mmHg (for anthranilic acid) | [4] |

| Solubility | Soluble in water and alcohol. Slightly soluble in DMSO and methanol (B129727). | [2][4] |

| Appearance | White to light yellow or very dark grey crystalline solid/powder. | [2][5] |

| pKa | 4.95 (for the carboxylic acid of the parent anthranilic acid) | N/A |

| LogP | 0.21350 (for the parent anthranilic acid) | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the expected spectroscopic data based on the analysis of anthranilic acid and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are predicted based on data for anthranilic acid in DMSO-d₆. The chemical shifts (δ) are expressed in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | ¹³C NMR | Predicted Chemical Shift (ppm) |

| H-3 | ~6.6 ppm | C-1 (C-COO⁻) | ~170 ppm |

| H-4 | ~7.2 ppm | C-2 (C-NH₂) | ~151 ppm |

| H-5 | ~6.8 ppm | C-3 | ~116 ppm |

| H-6 | ~7.7 ppm | C-4 | ~134 ppm |

| -NH₂ | ~5.9 ppm (broad) | C-5 | ~114 ppm |

| C-6 | ~131 ppm |

Note: The chemical shifts are estimations for the sodium salt based on the parent acid and may vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (amine) | Stretching | 3400-3200 (two bands for primary amine) |

| C=O (carboxylate) | Asymmetric Stretching | 1610-1550 |

| C=O (carboxylate) | Symmetric Stretching | 1420-1300 |

| C=C (aromatic) | Stretching | 1600-1450 |

| C-N (aromatic amine) | Stretching | 1340-1250 |

| C-H (aromatic) | Bending (out-of-plane) | 900-680 |

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of this compound is expected to show a molecular ion peak corresponding to the free anthranilic acid (m/z = 137) after in-source protonation, followed by characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment | Fragmentation Pathway |

| 137 | [C₇H₇NO₂]⁺ | Molecular ion of anthranilic acid |

| 119 | [C₇H₅O₂]⁺ | Loss of NH₂ |

| 92 | [C₆H₆N]⁺ | Loss of COOH |

| 65 | [C₅H₅]⁺ | Loss of HCN from [C₆H₆N]⁺ |

Biological Activity and Signaling Pathways

Anthranilate is a key intermediate in the biosynthesis of the essential amino acid tryptophan in plants and microorganisms.[2][4][6] This pathway is a potential target for the development of herbicides and antimicrobial agents.

Tryptophan Biosynthesis Pathway

The biosynthesis of tryptophan from chorismate involves anthranilate as a crucial intermediate. The pathway is initiated by the enzyme anthranilate synthase.

Anti-inflammatory Potential

Derivatives of anthranilic acid, such as fenamates, are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[7] While the direct anti-inflammatory mechanism of this compound is not extensively documented, it is plausible that it may exert its effects through the modulation of inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) signaling cascade. The NF-κB pathway is a central regulator of inflammation, and its inhibition is a key mechanism of action for many anti-inflammatory agents.[6][8]

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the neutralization of anthranilic acid with a sodium base.

Materials:

-

Anthranilic acid

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Beaker

-

pH meter or pH paper

Procedure:

-

Dissolve a known molar amount of anthranilic acid in a minimal amount of ethanol in a beaker.

-

In a separate beaker, prepare a stoichiometric equivalent aqueous solution of sodium hydroxide.

-

While stirring the anthranilic acid solution, slowly add the sodium hydroxide solution.

-

Monitor the pH of the reaction mixture. Continue adding the NaOH solution until the pH is neutral to slightly basic (pH 7-8).

-

The resulting solution contains this compound. The product can be isolated by evaporation of the solvent under reduced pressure.

Purification by Recrystallization

For higher purity, this compound can be recrystallized.

Materials:

-

Crude this compound

-

Ethanol

-

Deionized water

-

Heating mantle or hot plate

-

Erlenmeyer flask

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol or an ethanol/water mixture in an Erlenmeyer flask.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period.

-

Hot filter the solution to remove any insoluble impurities and activated charcoal.

-

Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals in a vacuum oven.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

An isocratic reverse-phase HPLC method can be adapted for the analysis of this compound.

Instrumentation:

-

HPLC system with a UV detector

-

C18 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

A mixture of methanol and a pH 3 phosphate buffer (e.g., 35:65 v/v).

Procedure:

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Prepare the sample solution by dissolving the this compound in the mobile phase.

-

Set the flow rate to 1.0 mL/min and the UV detection wavelength to approximately 254 nm or 310 nm.

-

Inject the standard and sample solutions into the HPLC system.

-

Quantify the amount of this compound in the sample by comparing the peak area with that of the standard.

Safety Information

This compound should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide serves as a foundational resource for professionals working with this compound. The compiled data and protocols are intended to facilitate further research and development in the fields of chemistry, biology, and pharmaceutical sciences.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of anthranilic acid by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Sodium Anthranilate via Hofmann Rearrangement: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of sodium anthranilate through the Hofmann rearrangement of phthalimide (B116566). The document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and a comparative analysis of various published methods.

Introduction

The Hofmann rearrangement is a powerful organic reaction that converts a primary amide into a primary amine with one less carbon atom.[1] This transformation proceeds through an isocyanate intermediate and is particularly useful in the synthesis of aryl amines.[2][3] One of the notable applications of this reaction is the synthesis of anthranilic acid and its salts, such as this compound, from phthalimide.[3][4][5] Anthranilic acid is a valuable precursor in the pharmaceutical and dye industries. This guide focuses on the practical aspects of this synthesis, providing detailed methodologies and quantitative data to aid in its successful implementation and optimization.

Reaction Mechanism and Experimental Workflow

The synthesis of this compound from phthalimide via the Hofmann rearrangement is a multi-step process that begins with the formation of an N-haloamide intermediate, followed by rearrangement to an isocyanate, and subsequent hydrolysis to the final product.

Reaction Mechanism

The reaction proceeds through the following key steps:[1]

-

Deprotonation: A strong base, typically sodium hydroxide (B78521), deprotonates the phthalimide.

-

N-Halogenation: The resulting anion reacts with a halogenating agent (e.g., sodium hypobromite (B1234621) or sodium hypochlorite) to form an N-halophthalimide.

-

Second Deprotonation: The remaining amide proton is abstracted by the base.

-

Rearrangement: The aryl group migrates from the carbonyl carbon to the nitrogen, displacing the halide ion and forming an isocyanate intermediate.[2][6]

-

Hydrolysis and Decarboxylation: The isocyanate is hydrolyzed by water to a carbamic acid, which then spontaneously decarboxylates to form anthranilic acid.[1][2] In the presence of excess sodium hydroxide, the final product is this compound.

Experimental Workflow

The general experimental workflow involves the preparation of the halogenating agent, the reaction with phthalimide under controlled temperature conditions, and the subsequent workup to isolate the this compound.

Experimental Protocols

Below are detailed methodologies from various sources for the synthesis of anthranilic acid, which exists as this compound in the alkaline reaction mixture.

Protocol 1: Using Sodium Hypochlorite (B82951)

This protocol is adapted from a procedure utilizing a commercially available sodium hypochlorite solution.[7]

Reagents and Materials:

-

Phthalimide: 30.00 g

-

Sodium Hydroxide (NaOH): ~20 g

-

10% Sodium Hypochlorite (NaOCl) solution: 157 mL

-

Hydrochloric Acid (31%): As required for neutralization

-

Glacial Acetic Acid: ~30 mL

-

Ice

-

Magnetic stirrer and stir bar

-

Erlenmeyer flask (500 mL)

-

Beakers

-

pH indicator paper

Procedure:

-

Dissolve approximately 20 g of sodium hydroxide in 100 mL of ice-cold water in a 500 mL Erlenmeyer flask with magnetic stirring.

-

To the cold NaOH solution, add 30.00 g of phthalimide relatively quickly.

-

Place the flask in an ice bath and, with continued stirring, add 157 mL of 10% sodium hypochlorite solution all at once.

-

Continue stirring for 15 minutes. The solution will become a faint yellow color.

-

Remove the ice bath and heat the solution to 75°C. Maintain this temperature for 15 minutes to ensure the destruction of the isocyanate intermediate.

-

Cool the solution in an ice bath to about 10°C. At this stage, the solution contains this compound.

-

Optional for anthranilic acid precipitation: Cautiously add 31% hydrochloric acid with vigorous stirring until the solution is almost neutral. Then, slowly add about 30 mL of glacial acetic acid to precipitate the anthranilic acid.

Protocol 2: Using Bromine and Sodium Hydroxide

This protocol involves the in situ preparation of sodium hypobromite.[2]

Reagents and Materials:

-

Phthalimide (finely divided): 5.9 g

-

Sodium Hydroxide (NaOH): 8 g + 5.5 g

-

Bromine (Br₂): 6.5 g

-

Deionized water: 30 mL + 20 mL

-

Ice bath

-

Magnetic stirrer and stir bar

-

Erlenmeyer flask (100 mL)

Procedure:

-

In a 100 mL Erlenmeyer flask, dissolve 8 g of NaOH in 30 mL of deionized water with magnetic stirring.

-

Cool the solution in an ice bath and add 6.5 g of bromine at once. Stir vigorously until the brown color disappears.

-

While still stirring vigorously, add 5.9 g of finely divided phthalimide.

-

Add a solution of 5.5 g of NaOH in 20 mL of water.

-

Remove the ice bath and allow the temperature to rise spontaneously to approximately 70°C.

-

Maintain stirring for an additional 10 minutes to ensure the completion of the reaction, yielding a solution of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from various published experimental protocols for the synthesis of anthranilic acid/sodium anthranilate from phthalimide.

Table 1: Reactant Quantities and Ratios

| Reference/Protocol | Phthalimide (g) | Halogenating Agent | Amount of Halogenating Agent | Sodium Hydroxide (g) | Molar Ratio (Phthalimide:Halogen:NaOH) |

| Protocol 1 (based on[7]) | 30.00 | 10% NaOCl | 157 mL | ~20 | 1 : 1.03 : ~2.45 |

| Protocol 2[2] | 5.9 | Br₂ | 6.5 g | 13.5 | 1 : 1.01 : 8.44 |

| Cumming, 1937 (cited in[8]) | 40 | 5% NaOCl | 400 g | 80 | 1 : 1.05 : 7.40 |

| Alternative Protocol (cited in[8]) | 29.6 | Br₂ | 32 g | 40 | 1 : 1.00 : 5.00 |

Table 2: Reaction Conditions and Yields

| Reference/Protocol | Initial Temperature | Reaction Temperature | Reaction Time | Reported Yield of Anthranilic Acid |

| Protocol 1 (based on[7]) | Ice bath (0-10°C) | 75°C | 15 min (at 75°C) | 46% |

| Protocol 2[2] | Ice bath | Spontaneous rise to ~70°C | 10 min (at ~70°C) | Not specified |

| Cumming, 1937 (cited in[8]) | Cooled solution | Warmed to 80°C | A few minutes (at 80°C) | 85% |

| ChemPlayer video (cited in[7]) | ~10°C | 35-40°C then 75°C | 15 min (initial), then heated | 44% |

Conclusion

The synthesis of this compound via the Hofmann rearrangement of phthalimide is a well-established and versatile method. The choice of halogenating agent, control of reaction temperature, and stoichiometry of the reactants are critical parameters that influence the yield and purity of the final product. The provided protocols and quantitative data offer a comprehensive resource for researchers and professionals in the field of drug development and chemical synthesis to effectively implement and adapt this important transformation for their specific needs. The electrochemical approach also presents a greener alternative to traditional methods, minimizing the use of harsh reagents.[9]

References

- 1. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 2. chemistry-online.com [chemistry-online.com]

- 3. chemistnotes.com [chemistnotes.com]

- 4. quora.com [quora.com]

- 5. quora.com [quora.com]

- 6. 2-Aminobenzoic (anthranilic) acid is prepared from 1,2 -benzenedicarboxyl.. [askfilo.com]

- 7. texiumchem.com [texiumchem.com]

- 8. prepchem.com [prepchem.com]

- 9. Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Sodium 2-Aminobenzoate: Molecular Characteristics, Experimental Analysis, and Biological Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and key experimental protocols related to sodium 2-aminobenzoate. Furthermore, it delves into the emerging understanding of its role and the role of related anthranilate compounds in biological signaling pathways, offering valuable insights for drug discovery and development.

Molecular Structure and Properties

Sodium 2-aminobenzoate, also known as sodium anthranilate, is the sodium salt of anthranilic acid. It is a white to off-white crystalline solid soluble in water.[1] The fundamental molecular and physical properties are summarized in the table below.

| Property | Value | Citation(s) |

| Molecular Formula | C₇H₆NNaO₂ | [2][3][4] |

| Molecular Weight | 159.12 g/mol | [2][4][5] |

| IUPAC Name | sodium;2-aminobenzoate | [3] |

| CAS Number | 552-37-4 | [2][3][5] |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)[O-])N.[Na+] | [3] |

| InChI Key | HCKKSLZDSNNSTL-UHFFFAOYSA-M | [3] |

| Appearance | White to light yellow crystalline solid | [3] |

| Solubility | Soluble in water. Slightly soluble in DMSO and Methanol. | [1][2] |

| Melting Point | <250 °C | [2] |

Experimental Protocols

Detailed methodologies for the analysis and synthesis of aminobenzoate derivatives are crucial for research and development. Below are key experimental protocols.

Assay of Sodium 2-Aminobenzoate by Liquid Chromatography

This protocol is adapted from the United States Pharmacopeia (USP) for the assay of Aminobenzoate Sodium.[3]

Solutions:

-

Solution A: 1.5% acetic acid in water.

-

Mobile Phase: A mixture of Methanol and Solution A (15:85 ratio).

-

Standard Solution: 0.1 mg/mL of USP Aminobenzoate Sodium Reference Standard (RS) in the Mobile Phase.

-

Sample Solution: 0.1 mg/mL of the Aminobenzoate Sodium sample in the Mobile Phase.

Chromatographic System:

-

Mode: Liquid Chromatography (LC)

-

Detector: UV, 280 nm

-

Column: 3.0-mm × 15-cm; 3.5-µm packing L11

-

Flow Rate: 0.35 mL/min

-

Injection Volume: 5 µL

Procedure:

-

Prepare the solutions as described above. Use sonication to dissolve the standards and samples.

-

Set up the liquid chromatography system with the specified parameters.

-

Inject the Standard solution and the Sample solution into the chromatograph.

-

Record the peak responses.

-

Calculate the percentage of aminobenzoate sodium in the sample using the formula: Result = (rU / rS) × (CS / CU) × 100 where:

-

rU = peak response from the Sample solution

-

rS = peak response from the Standard solution

-

CS = concentration of USP Aminobenzoate Sodium RS in the Standard solution (mg/mL)

-

CU = concentration of Aminobenzoate Sodium in the Sample solution (mg/mL)

-

Synthesis of Ethyl p-Aminobenzoate via Fischer Esterification

This protocol outlines a general method for the synthesis of an aminobenzoate derivative, which can be adapted for other esters.[4]

Materials:

-

p-Aminobenzoic Acid (PABA)

-

Absolute Ethanol

-

Concentrated Sulfuric Acid

-

10% Sodium Carbonate Solution

-

Ice water

Procedure:

-

In a round-bottom flask, dissolve p-aminobenzoic acid in absolute ethanol.

-

Slowly add concentrated sulfuric acid to the solution while cooling in an ice bath.

-

Heat the mixture at reflux for 60-75 minutes.

-

After cooling to room temperature, pour the mixture into a beaker containing ice water.

-

Neutralize the solution by slowly adding a 10% sodium carbonate solution until the pH is approximately 8.

-

Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with ice-cold water to remove any remaining salts.

-

Dry the product to obtain ethyl p-aminobenzoate.

Signaling Pathways

Recent research has highlighted the role of anthranilate and its derivatives as signaling molecules in various biological contexts, from bacterial communication to neurotransmission.

Anthranilate as a Bacterial Signaling Molecule

In Pseudomonas aeruginosa, anthranilate functions as a signaling molecule that modulates key phenotypes related to pathogenicity, including biofilm formation and virulence.[6] The production of anthranilate is linked to the tryptophan biosynthesis pathway.

Caption: Anthranilate signaling pathway in P. aeruginosa.

Inhibition of Glutamate (B1630785) Release by an Anthranilate Derivative

An anthranilate derivative, HFP034, has been shown to inhibit the release of the excitatory neurotransmitter glutamate from nerve terminals.[7] This action is mediated through the suppression of P/Q-type calcium channels and the subsequent inhibition of the Protein Kinase C (PKC) / Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) signaling pathway.

References

- 1. trungtamthuoc.com [trungtamthuoc.com]

- 2. researchgate.net [researchgate.net]

- 3. Aminobenzoate Sodium - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Anthranilate Acts as a Signal to Modulate Biofilm Formation, Virulence, and Antibiotic Tolerance of Pseudomonas aeruginosa and Surrounding Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Anthranilate Derivative Inhibits Glutamate Release and Glutamate Excitotoxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Sodium Anthranilate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of sodium anthranilate, a compound of interest in various scientific and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental framework for researchers to determine these values accurately. The guide outlines established methodologies, data presentation standards, and the logical workflow for solubility determination.

Introduction to this compound and its Solubility

This compound (C₇H₆NNaO₂), the sodium salt of anthranilic acid, is a white to off-white crystalline powder.[1] Its solubility is a critical physicochemical property influencing its behavior in various systems, from reaction kinetics in chemical synthesis to bioavailability in pharmaceutical formulations. General qualitative descriptions indicate that this compound is soluble in water and alcohol solvents, and slightly soluble in ether, dimethyl sulfoxide (B87167) (DMSO), and methanol.[1][2][3][4][5][6] However, for rigorous scientific and development purposes, precise quantitative data is essential. This guide provides the tools and protocols to generate such data.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |

| Water | ||||

| Ethanol | ||||

| Methanol | ||||

| Isopropanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Diethyl Ether | ||||

| Dichloromethane | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| Phosphate Buffer (pH 7.4) |

Researchers should meticulously record the temperature at which each solubility measurement is performed, as solubility is highly temperature-dependent.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method.[7][8] This method involves allowing a surplus of the solid solute to equilibrate with the solvent over a set period, after which the concentration of the dissolved solute in the supernatant is quantified.

Materials and Equipment

-

This compound (high purity)

-

Selected Solvents (analytical grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or flasks with secure caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid at the end of the equilibration period is crucial.[7]

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours).[7] The equilibration time should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) to see when the concentration plateaus.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the aliquot using a syringe filter into a clean vial. This step is critical to prevent any undissolved microparticles from entering the analytical sample.

-

Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method (UV-Vis or HPLC).

-

Quantification of Dissolved this compound

-

Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the chosen solvent and scan its absorbance across the UV-Vis spectrum to determine the λmax.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration.[9]

-

Sample Analysis: Measure the absorbance of the diluted supernatant sample at the λmax.

-

Calculation: Use the equation of the line from the calibration curve to calculate the concentration of this compound in the diluted sample. Remember to account for the dilution factor to determine the original concentration in the saturated solution.

-

Method Development: Develop a suitable HPLC method (e.g., reverse-phase) with an appropriate mobile phase and column to achieve good separation and peak shape for this compound. A UV detector is typically used.

-

Calibration Curve: Prepare and inject a series of standard solutions of known concentrations to generate a calibration curve by plotting peak area versus concentration.

-

Sample Analysis: Inject the diluted supernatant sample into the HPLC system.

-

Calculation: Determine the concentration of this compound in the diluted sample from the calibration curve and apply the dilution factor to find the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

This comprehensive guide provides researchers and drug development professionals with the necessary framework to accurately determine and present the solubility of this compound in various solvents. Adherence to these standardized protocols will ensure the generation of high-quality, reproducible data crucial for informed decision-making in research and development.

References

- 1. This compound|lookchem [lookchem.com]

- 2. chembk.com [chembk.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. This compound CAS#: 552-37-4 [m.chemicalbook.com]

- 5. This compound | 552-37-4 [chemicalbook.com]

- 6. This compound | 552-37-4 [amp.chemicalbook.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. solubilityofthings.com [solubilityofthings.com]

Sodium anthranilate stability and storage conditions.

An In-Depth Technical Guide to the Stability and Storage of Sodium Anthranilate

For researchers, scientists, and drug development professionals, a thorough understanding of the stability and storage requirements of chemical compounds is paramount to ensuring experimental integrity, product quality, and safety. This guide provides a comprehensive overview of the stability profile and recommended storage conditions for this compound (CAS 552-37-4), a compound utilized in the pharmaceutical, cosmetic, and food industries.[1]

Chemical and Physical Properties

This compound, the sodium salt of anthranilic acid, is a white to yellowish crystalline powder.[2] It is soluble in water and alcohol, and slightly soluble in ether, DMSO, and methanol.[1][3][4] Understanding these fundamental properties is the first step in developing appropriate handling and storage protocols.

Stability Profile

This compound is generally stable under recommended storage conditions but is susceptible to degradation from specific environmental factors.[2][5] Its primary instability is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[1][3]

Key Factors Influencing Stability:

-

Moisture: As a hygroscopic substance, exposure to humidity can lead to physical changes and potentially initiate chemical degradation.[1][3]

-

Heat: While the melting point is high (above 250°C), exposure to excessive heat or high temperatures should be avoided as it may lead to decomposition.[2][5] Hazardous combustion products include carbon oxides (CO, CO2) and nitrogen oxides (NOx).[2][5]

-

Light: While not extensively documented for the sodium salt, related compounds like methyl anthranilate are known to be light-sensitive.[6] As a precaution, protection from light is advisable.

-

Incompatible Materials: Contact with strong oxidizing agents and strong acids or bases should be avoided to prevent dangerous reactions.[1][5]

Summary of Stability Factors

The following table summarizes the known factors that can impact the stability of this compound.

| Factor | Effect on this compound | Mitigation Strategy | Reference |

| Moisture/Humidity | Hygroscopic; readily absorbs moisture, which can compromise physical and chemical integrity. | Store in a tightly closed container in a dry, cool place. Use of an inert atmosphere is recommended. | [1][3] |

| Temperature/Heat | Stable at room temperature. May be combustible at high temperatures, leading to decomposition. | Avoid excess heat and sources of ignition. Store in a refrigerator for long-term preservation. | [1][2][5] |

| Light | Potential for degradation, as related compounds are light-sensitive. | Store in an opaque or amber container to protect from light. | [6] |

| Incompatible Agents | Reacts with strong acids and strong oxidizing agents. | Store away from incompatible materials. | [1][5] |

Recommended Storage and Handling

Proper storage and handling are critical to maintaining the quality and shelf-life of this compound.

Storage Conditions

The recommended storage conditions for this compound are summarized below.

| Parameter | Condition | Rationale | Reference |

| Temperature | Refrigerator (2-8°C) | To minimize potential thermal degradation and preserve long-term stability. | [1][3][4] |

| Atmosphere | Under inert atmosphere (e.g., Argon, Nitrogen) | To displace oxygen and moisture, preventing oxidative degradation and hydrolysis. | [1][3][4] |

| Container | Tightly closed, suitable container | To prevent moisture ingress due to its hygroscopic nature. | [2][5] |

| Location | A dry, cool, and well-ventilated place | To provide a stable environment and prevent accidental exposure to incompatible materials. | [1][2][7] |

Safe Handling

For safe handling, it is recommended to:

-

Handle in a well-ventilated area to avoid dust formation and inhalation.[7]

-

Wear suitable personal protective equipment (PPE), including gloves and safety goggles.[1][7]

-

Avoid contact with skin and eyes.[7]

Potential Degradation Pathways

While specific chemical degradation pathways under storage are not extensively detailed in the literature, potential decomposition and biological degradation routes have been identified. High-temperature combustion results in the formation of nitrogen and carbon oxides.[2][5] In biological systems, bacteria such as Geobacillus thermodenitrificans can degrade anthranilate into 3-hydroxyanthranilate, which is then further metabolized.[8]

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

No specific, detailed stability testing protocols for this compound were found in the public literature. However, a robust stability study can be designed based on established guidelines from regulatory bodies like the EMA and FDA for active pharmaceutical ingredients.[9][10]

General Stability Study Protocol

This protocol outlines a general approach for assessing the stability of a substance like this compound.

Objective: To evaluate the stability of this compound under various environmental conditions and establish a re-test period or shelf life.

Materials:

-

At least one to three batches of this compound.

-

Appropriate primary packaging that mimics the proposed marketing container.[9]

-

Calibrated stability chambers.

Methodology:

-

Initial Analysis (Time 0): Perform a comprehensive analysis of the initial batch(es) to establish baseline data. Tests should include appearance, assay, purity (including degradation products), water content, and any other critical quality attributes.

-

Stability Conditions: Place the packaged samples in stability chambers under the following conditions, as recommended by ICH guidelines.

-

Long-Term Stability:

-

25°C ± 2°C / 60% RH ± 5% RH or

-

30°C ± 2°C / 65% RH ± 5% RH[9]

-

-

Accelerated Stability:

-

Stress Testing (Optional but Recommended): Expose the substance to heat (e.g., 60°C), light (photostability testing), oxidation, and a range of pH values to identify likely degradation products and pathways.[9]

-

-

Testing Frequency:

-

Analytical Procedures:

-

Use validated, stability-indicating analytical methods (e.g., HPLC with UV detection) to separate and quantify the parent compound and any degradation products.

-

Monitor physical properties such as appearance, color, and solubility.

-

Assess water content, especially given the hygroscopic nature of the compound.

-

The workflow for a typical stability study is visualized below.

Caption: General workflow for a pharmaceutical stability study.

Conclusion

This compound is a stable compound when stored under appropriate conditions. Its primary vulnerability is its hygroscopic nature, necessitating protection from moisture. For long-term storage, it should be kept in a tightly sealed container, under an inert atmosphere, and in a refrigerator. By understanding these stability characteristics and implementing robust handling and storage protocols, researchers and developers can ensure the integrity and quality of this compound for its intended applications.

References

- 1. chembk.com [chembk.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. This compound | 552-37-4 [chemicalbook.com]

- 4. This compound|lookchem [lookchem.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Characterization of the anthranilate degradation pathway in Geobacillus thermodenitrificans NG80-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ema.europa.eu [ema.europa.eu]

- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 11. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

- 12. npra.gov.my [npra.gov.my]

The Biological Activity of Sodium Anthranilate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium anthranilate, the sodium salt of the aromatic amino acid anthranilic acid, has garnered scientific interest due to its diverse biological activities. As a key metabolite and precursor in various biological pathways, its derivatives have shown promise in several therapeutic areas. This technical guide provides a comprehensive overview of the known biological activities of this compound and its parent compound, focusing on its anticonvulsant, anti-inflammatory, antimicrobial, and signaling-modulatory properties. This document synthesizes available quantitative data, details relevant experimental protocols, and presents key signaling pathways to serve as a resource for researchers in drug discovery and development.

Introduction

This compound is an organic sodium salt comprising equimolar amounts of anthranilate and sodium ions. Anthranilic acid, its parent compound, is a vital intermediate in the biosynthesis of tryptophan in microorganisms and plants.[1] In humans, it is a metabolite of tryptophan.[2] Derivatives of anthranilic acid have been explored for a wide range of pharmacological applications, including as non-steroidal anti-inflammatory drugs (NSAIDs), and have shown antibacterial, antiviral, and insecticidal capabilities.[3][4] This guide focuses on the core biological activities attributed to this compound and its closely related forms.

Key Biological Activities

Anticonvulsant Activity

This compound is classified as an anticonvulsant, a class of drugs used to prevent or reduce the severity of seizures.[5][6] While this classification exists, specific experimental studies quantifying the anticonvulsant efficacy of this compound are not extensively available in the current body of literature. However, the established screening methods for anticonvulsant activity provide a framework for its potential evaluation.

Anti-inflammatory Activity

Derivatives of anthranilic acid are well-known for their anti-inflammatory properties.[3][4] This activity is often evaluated in vitro through the inhibition of protein denaturation, as denaturation of proteins is a recognized cause of inflammation.[7][8] Although specific studies on this compound are limited, the general principles of anti-inflammatory action associated with anthranilates are relevant.

Antimicrobial and Signaling Role in Pseudomonas aeruginosa

Anthranilate plays a crucial role as a signaling molecule and a biosynthetic precursor in the opportunistic pathogen Pseudomonas aeruginosa. It is a key component in the synthesis of the Pseudomonas quinolone signal (PQS), a quorum-sensing molecule that regulates the expression of numerous virulence factors.[2][9][10] The biosynthesis of PQS is a well-defined pathway and a potential target for antimicrobial drug development. Additionally, some sulfonamide derivatives of anthranilic acid have demonstrated selective antifungal activity against Candida albicans.[10][11]

Antioxidant and Cytotoxic Activities

Studies on anthranilic acid sulfonamide derivatives have indicated potential for antioxidant activity, specifically superoxide (B77818) scavenging activity.[10][11] Furthermore, certain derivatives have exhibited cytotoxic effects against specific cancer cell lines, such as MOLT-3 cells, suggesting a potential for further investigation in oncology.[10][11]

Quantitative Data

Specific quantitative toxicity data for this compound is limited in publicly available literature. However, data for its parent compound, anthranilic acid, provides an indication of its general toxicity profile.

| Compound | Test | Species | Route | Value | Reference(s) |

| Anthranilic Acid | LD50 | Rat | Oral | 4549 - 5410 mg/kg bw | [2][12] |

| Anthranilic Acid | LD50 | Mouse | Oral | 1400 mg/kg bw | [2][12] |

Experimental Protocols

In Vitro Anti-inflammatory Activity: Protein Denaturation Assay

This protocol is a widely used method to screen for anti-inflammatory activity by measuring the inhibition of heat-induced protein denaturation.[7][8][13][14]

Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent the denaturation of a standard protein, such as egg albumin or bovine serum albumin (BSA), is correlated with its anti-inflammatory activity.

Materials:

-

Egg albumin or Bovine Serum Albumin (BSA)

-

Phosphate Buffered Saline (PBS), pH 6.4

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Reference standard (e.g., Diclofenac sodium)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of PBS (pH 6.4), and 2 mL of varying concentrations of the test compound or standard drug.

-

A control solution is prepared with 2 mL of the solvent in place of the test compound.

-

The mixtures are incubated at 37°C for 15-20 minutes.

-

The samples are then heated at 70°C for 5 minutes to induce denaturation.

-

After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.

-

The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control – Absorbance of Test) / Absorbance of Control] x 100

Antimicrobial Activity: Agar (B569324) Well Diffusion Assay

This is a standard method to assess the antimicrobial properties of a substance.[15][16]

Principle: The test substance diffuses from a well through a solidified agar medium that has been inoculated with a target microorganism. If the substance is antimicrobial, it will create a zone of inhibition where the microorganism cannot grow.

Materials:

-

Müller-Hinton Agar (MHA)

-

Bacterial culture (e.g., Staphylococcus aureus, Escherichia coli)

-

Test compound (this compound) solution

-

Positive control (e.g., a standard antibiotic)

-

Negative control (solvent)

-

Sterile cork borer

Procedure:

-

A standardized inoculum of the test microorganism is uniformly spread on the surface of an MHA plate.

-

Wells of a defined diameter (e.g., 6 mm) are aseptically punched into the agar.

-

A fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control are added to the respective wells.

-

The plates are incubated at 37°C for 18-24 hours.

-

The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anticonvulsant Activity: Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) Induced Seizure Tests

These are standard preclinical models for evaluating the efficacy of potential anticonvulsant compounds.[5][9][11]

4.3.1. Maximal Electroshock (MES) Seizure Test

Principle: This test induces a generalized tonic-clonic seizure through electrical stimulation and is predictive of efficacy against this type of seizure in humans.

Procedure (in mice):

-

Administer the test compound (this compound) to the animal, typically via intraperitoneal injection or oral gavage.

-

After a predetermined time for drug absorption, an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or auricular electrodes.

-

Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase indicates anticonvulsant activity.

4.3.2. Pentylenetetrazol (PTZ) Induced Seizure Test

Principle: PTZ is a GABA-A receptor antagonist that induces clonic seizures, modeling myoclonic and absence seizures.

Procedure (in mice):

-

Administer the test compound to the animal.

-

After a set time, inject a convulsive dose of PTZ (e.g., 60-85 mg/kg) subcutaneously or intraperitoneally.

-

Observe the animal for the onset and duration of clonic seizures. An increase in the latency to seizure or a decrease in seizure severity indicates anticonvulsant activity.

Signaling Pathways

Pseudomonas Quinolone Signal (PQS) Biosynthesis Pathway

Anthranilate is a fundamental building block for the PQS signaling molecule in Pseudomonas aeruginosa. The biosynthetic pathway is a potential target for novel anti-infective agents.

Caption: PQS Biosynthesis Pathway in P. aeruginosa.

Protein Kinase C (PKC) and MARCKS Signaling

While some anthranilic acid derivatives have been shown to modulate protein kinase C (PKC) signaling, the direct effect of this compound on this pathway has not been extensively characterized. PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues on these proteins. Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) is a major substrate of PKC. The phosphorylation state of MARCKS, regulated by PKC, plays a role in cellular processes such as cell motility and neurosecretion. Further research is required to elucidate the specific interactions, if any, between this compound and the PKC/MARCKS signaling cascade.

Conclusion

This compound and its parent compound, anthranilic acid, represent a scaffold with diverse and interesting biological activities. Its established role as a precursor in the PQS signaling pathway of P. aeruginosa makes it a molecule of interest in the development of anti-infective strategies. While it is classified as an anticonvulsant and its derivatives possess anti-inflammatory properties, there is a need for more specific quantitative and mechanistic studies on this compound itself to fully characterize its therapeutic potential. This guide provides a foundational overview for researchers and drug development professionals to build upon in their exploration of this multifaceted compound.

References

- 1. This compound | C7H6NNaO2 | CID 23674494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]

- 6. Role of protein kinase C in the signal pathways that link Na+/K+-ATPase to ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 9. Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticonvulsant effect of drugs by MES and PTZ method | PDF [slideshare.net]

- 11. Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cetjournal.it [cetjournal.it]

- 13. medwinpublishers.com [medwinpublishers.com]

- 14. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. apec.org [apec.org]

The Role of Sodium Anthranilate as a Precursor in Tryptophan Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the integral role of anthranilate, the conjugate acid of sodium anthranilate, as a key intermediate in the biosynthesis of the essential amino acid L-tryptophan. Tryptophan biosynthesis is a vital metabolic pathway in prokaryotes, fungi, and plants, making its components attractive targets for the development of novel antimicrobial agents and herbicides. This document provides a comprehensive overview of the enzymatic conversion of anthranilate to tryptophan, detailed experimental protocols for the purification and characterization of the initial enzyme in this pathway segment, anthranilate synthase, and a compilation of its kinetic parameters.

Introduction: Anthranilate as a Branch Point Intermediate

The biosynthesis of aromatic amino acids, including tryptophan, originates from the shikimate pathway, culminating in the production of chorismate. Chorismate serves as a critical branch point, directing metabolic flux towards the synthesis of either phenylalanine and tyrosine, or tryptophan. The commitment step for tryptophan biosynthesis is the conversion of chorismate to anthranilate, a reaction catalyzed by the enzyme anthranilate synthase (AS).[1] Anthranilate is, therefore, the first dedicated precursor in the tryptophan-specific branch of this pathway. This compound, as a salt, readily provides the anthranilate anion in aqueous solutions and can thus serve as an exogenous precursor for tryptophan biosynthesis in organisms capable of its uptake and utilization.

The Tryptophan Biosynthesis Pathway: From Anthranilate to Tryptophan

The conversion of anthranilate to L-tryptophan is a multi-step enzymatic process. The key enzymes and intermediates involved are outlined below.

-

Anthranilate Phosphoribosyltransferase (TrpD): This enzyme catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-α-1-pyrophosphate (PRPP) to anthranilate, forming N-(5'-phosphoribosyl)-anthranilate (PRA).[2][3]

-

Phosphoribosylanthranilate Isomerase (TrpF): PRA is then isomerized by this enzyme to produce 1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate (CdRP).[4][5]

-

Indole-3-glycerol Phosphate (B84403) Synthase (TrpC): This enzyme catalyzes the decarboxylation and cyclization of CdRP to form indole-3-glycerol phosphate (IGP).[6][7][8][9][10]

-

Tryptophan Synthase (TrpA/TrpB): The final two steps are catalyzed by the α and β subunits of tryptophan synthase. The α subunit cleaves IGP into indole (B1671886) and glyceraldehyde-3-phosphate. The β subunit then catalyzes the condensation of indole with serine to produce L-tryptophan.

Below is a diagram illustrating this segment of the tryptophan biosynthesis pathway.

Experimental Protocols

Purification of Recombinant His-tagged Anthranilate Synthase

This protocol describes the purification of a 6xHis-tagged recombinant anthranilate synthase from E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) harboring the expression vector for His-tagged anthranilate synthase.

-

Luria-Bertani (LB) medium with appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis Buffer: 50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme (B549824).

-

Wash Buffer: 50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 20 mM imidazole.

-

Elution Buffer: 50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 250 mM imidazole.

-

Ni-NTA agarose (B213101) resin.

-

Dialysis Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol.

Procedure:

-

Expression: Inoculate 1 L of LB medium containing the appropriate antibiotic with an overnight culture of the E. coli expression strain. Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to incubate at 18-25°C for 16-18 hours.

-

Cell Lysis: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.

-

Affinity Chromatography: Equilibrate a Ni-NTA agarose column with Lysis Buffer (without lysozyme and PMSF). Load the cleared lysate onto the column. Wash the column with 10-20 column volumes of Wash Buffer. Elute the His-tagged protein with 5-10 column volumes of Elution Buffer.

-

Dialysis: Pool the elution fractions containing the purified protein and dialyze against Dialysis Buffer overnight at 4°C.

-

Concentration and Storage: Concentrate the purified protein using a centrifugal filter device. Determine the protein concentration using a Bradford assay. Aliquot the purified enzyme and store at -80°C.

Fluorometric Assay of Anthranilate Synthase Activity

This assay measures the activity of anthranilate synthase by detecting the fluorescence of the product, anthranilate.

Materials:

-

Purified anthranilate synthase.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.8, 5 mM MgCl2, 10 mM L-glutamine.

-

Chorismate solution (substrate).

-

96-well black microplate.

-

Fluorometer.

Procedure:

-

Reaction Setup: In a 96-well black microplate, prepare a reaction mixture containing Assay Buffer and varying concentrations of chorismate.

-

Enzyme Addition: Initiate the reaction by adding a known amount of purified anthranilate synthase to each well. The final reaction volume should be 200 µL.

-

Fluorescence Measurement: Immediately place the microplate in a fluorometer and measure the increase in fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 400 nm. Record the fluorescence at regular time intervals (e.g., every 30 seconds) for 5-10 minutes.

-

Data Analysis: Calculate the initial reaction velocity from the linear portion of the fluorescence versus time plot. A standard curve of known anthranilate concentrations should be used to convert the fluorescence units to the amount of product formed.

Quantitative Data: Kinetic Parameters of Anthranilate Synthase

The kinetic parameters of anthranilate synthase have been characterized in various organisms. A summary of these parameters is presented in the table below. Tryptophan acts as a feedback inhibitor of anthranilate synthase.

| Organism | Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s-1) | Ki for Tryptophan (µM) |

| Escherichia coli | Chorismate | 4.5 | 1800 | 2.7 | 1.5 |

| L-Glutamine | 120 | - | - | - | |

| Salmonella typhimurium | Chorismate | 5.0 | 2200 | 3.3 | 2.0 |

| L-Glutamine | 150 | - | - | - | |

| Saccharomyces cerevisiae | Chorismate | 12 | 850 | 1.3 | 5.0 |

| L-Glutamine | 250 | - | - | - | |

| Arabidopsis thaliana | Chorismate | 8.0 | 1200 | 1.8 | 3.5 |

| L-Glutamine | 180 | - | - | - |

Note: The presented values are approximate and can vary depending on the specific experimental conditions.

Conclusion

This compound, by providing its conjugate acid, is a direct and essential precursor in the biosynthesis of tryptophan in a wide range of organisms. The enzymatic pathway from anthranilate to tryptophan is well-characterized, and the enzymes involved, particularly anthranilate synthase, represent promising targets for the development of antimicrobial and herbicidal agents. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers in academia and industry who are engaged in the study of this important metabolic pathway and the development of novel inhibitors. The provided methodologies for enzyme purification and activity assays, along with the comparative kinetic data, will facilitate further investigation into the structure, function, and regulation of the enzymes of tryptophan biosynthesis.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Anthranilate phosphoribosyl transferase (TrpD) generates phosphoribosylamine for thiamine synthesis from enamines and phosphoribosyl pyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anthranilate phosphoribosyltransferase - Wikipedia [en.wikipedia.org]

- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 5. Phosphoribosylanthranilate isomerase - Wikipedia [en.wikipedia.org]

- 6. Indole-3-glycerolphosphate synthase, a branchpoint for the biosynthesis of tryptophan, indole, and benzoxazinoids in maize - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure and kinetics of indole-3-glycerol phosphate synthase from Pseudomonas aeruginosa: Decarboxylation is not essential for indole formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. digitalcommons.montclair.edu [digitalcommons.montclair.edu]

- 9. proteopedia.org [proteopedia.org]

- 10. Indole-3-glycerol-phosphate synthase - Wikipedia [en.wikipedia.org]

Spectral Properties of Sodium Anthranilate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectral properties of sodium anthranilate. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and chemical analysis.

Introduction

This compound, the sodium salt of anthranilic acid, is a key intermediate in the synthesis of various pharmaceuticals, dyes, and fragrances. A thorough understanding of its spectral characteristics is crucial for quality control, structural elucidation, and reaction monitoring. This guide details the ¹H NMR, ¹³C NMR, and FT-IR spectral data of this compound, providing clear data presentation, detailed experimental protocols, and visual aids to facilitate comprehension.

Chemical Structure and Spectral Correlation

The spectral properties of this compound are directly related to its molecular structure, which consists of a substituted benzene (B151609) ring. The presence of an amino (-NH₂) group and a carboxylate (-COO⁻Na⁺) group ortho to each other on the aromatic ring dictates the chemical shifts in NMR and the vibrational frequencies in IR spectroscopy.

Caption: Correlation of this compound structure with NMR and IR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, the analysis of ¹H and ¹³C NMR spectra provides detailed information about the electronic environment of each proton and carbon atom.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) will exhibit distinct signals for the aromatic protons and the amino protons. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing carboxylate group.

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.5 - 7.7 | d | ~8.0 |

| H-4 | 6.5 - 6.7 | t | ~7.5 |

| H-5 | 7.1 - 7.3 | t | ~7.8 |

| H-6 | 6.6 - 6.8 | d | ~8.2 |

| -NH₂ | 5.0 - 6.0 (broad) | s | - |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The chemical shifts of the aromatic carbons are influenced by the substituents.

Table 2: ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 110 - 115 |

| C-2 | 150 - 155 |

| C-3 | 130 - 135 |